molecular formula C7H10N2O2 B1455922 Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS No. 1248548-23-3

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B1455922
CAS No.: 1248548-23-3
M. Wt: 154.17 g/mol
InChI Key: GQPDBLNFHVXFRN-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with androgen receptors, acting as an antagonist . This interaction can inhibit the signaling pathways mediated by these receptors, which is crucial in the context of diseases like prostate cancer. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, this compound can inhibit cell proliferation by blocking androgen receptor signaling . This inhibition can lead to changes in gene expression profiles and metabolic activities within the cells. Furthermore, this compound may affect other cellular processes, such as apoptosis and cell cycle regulation, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with androgen receptors, where it acts as an antagonist . This binding prevents the activation of the receptor by endogenous ligands, thereby inhibiting downstream signaling pathways. Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. These interactions can lead to changes in gene expression and cellular function, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its activity over time . Its degradation products and long-term effects on cellular function need further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of androgen receptor signaling, resulting in long-term changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit androgen receptor signaling without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in normal cellular function and metabolic activities. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity. These findings highlight the importance of dosage optimization in the potential therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can have significant implications for its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components. Understanding these aspects is crucial for optimizing its therapeutic application.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production. The precise localization of this compound within cells is essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

  • Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
  • Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(1-methyl-1H-pyrazol-5-yl)acetate

Comparison: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDBLNFHVXFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735844
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248548-23-3
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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